5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one typically involves the halogenation of a naphthalenone precursor. Common methods include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Using chlorine gas or thionyl chloride.
Industrial Production Methods
Industrial production may involve similar halogenation reactions but on a larger scale, with optimized conditions for yield and purity. Continuous flow reactors and advanced purification techniques might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3,4-dihydronaphthalen-2(1H)-one
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
The combination of bromine and chlorine atoms in 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one provides unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H8BrClO |
---|---|
Molecular Weight |
259.52 g/mol |
IUPAC Name |
5-bromo-8-chloro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrClO/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2 |
InChI Key |
MFXRSEPOBNDVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2CC1=O)Cl)Br |
Origin of Product |
United States |
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